molecular formula C27H21N B1310573 3-trityl-1H-indole CAS No. 32863-87-9

3-trityl-1H-indole

Cat. No. B1310573
CAS RN: 32863-87-9
M. Wt: 359.5 g/mol
InChI Key: REGAHGRRCZCIDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives has been a subject of extensive research due to their significance in pharmaceutical chemistry. A variety of methods have been developed to synthesize substituted indoles. For instance, the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been reported, which can be used for the direct alkynylation of indoles, demonstrating a scalable and efficient procedure . Another study describes the synthesis of 3-((trifluoromethyl)thio)indoles through a palladium(II)-catalyzed reaction, highlighting the importance of bismuth(III) chloride in activating trifluoromethanesulfanylamide for successful transformation . Additionally, solid-phase synthesis has been employed to create 2,3,5-trisubstituted indoles, utilizing a palladium-mediated coupling and intramolecular cyclization, followed by acylation and further diversification at the C-5 position .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The crystal structure of 3-(trichloroacetyl) indole has been determined using X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-π stacking within the crystal, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indoles are known to participate in a variety of chemical reactions. Trityl chloride has been used as an organic catalyst for the preparation of bis(indolyl)methanes under solvent-free conditions, which proceeds rapidly at room temperature in high yields . Furthermore, trityl chloride has also been reported to promote the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles and 2,4,6-triarylpyridines through in situ generation of trityl carbocation, showcasing its versatility as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The study of 3-(trichloroacetyl) indole provides insights into its density, crystallography, and intermolecular interactions, which are essential for understanding its reactivity and potential applications . The synthesis methods and reactions discussed also imply that the indole derivatives can be modified to exhibit a range of physical and chemical properties, tailored for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis Catalysis

Trityl chloride, a compound closely related to 3-trityl-1H-indole, serves as an effective organic catalyst in the synthesis of bis(indolyl)methanes, highlighting the pivotal role of trityl compounds in facilitating organic reactions. This catalytic process is solvent-free, proceeds rapidly at room temperature, and yields high product outputs. The use of trityl chloride underscores the broader applicability of trityl derivatives, including 3-trityl-1H-indole, in promoting efficient organic transformations under environmentally benign conditions (Khalafi‐Nezhad et al., 2008).

Synthesis of Indole Derivatives

Research on the oligomerization of indole-3-carbinol and the preparation of triazoloindoles via tandem copper catalysis exemplifies the versatility of indole derivatives in synthesizing complex molecules with potential pharmacological properties. These studies illustrate the chemical diversity achievable through the manipulation of indole compounds, suggesting a research trajectory where 3-trityl-1H-indole could be explored for the synthesis of novel indole-based frameworks with unique biological or chemical properties (Grose & Bjeldanes, 1992); (Xing et al., 2014).

Material Science and Light-Emitting Devices

Indolo[3,2-b]indole (IDID) derivatives have been explored for their potential in creating thermally activated delayed fluorescence (TADF) emitters. This research indicates the role of indole derivatives in developing advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where efficiency and tunability of emission properties are critical. The study of IDID derivatives could inspire investigations into the optical properties of 3-trityl-1H-indole-related materials for potential use in electronic and photonic devices (Ryoo et al., 2017).

Safety And Hazards

While specific safety data for 3-trityl-1H-indole was not found, it’s important to handle all chemicals with care. Always wear appropriate personal protective equipment, avoid ingestion and inhalation, and work in a well-ventilated area .

Future Directions

Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.

properties

IUPAC Name

3-trityl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGAHGRRCZCIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454062
Record name 3-trityl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-trityl-1H-indole

CAS RN

32863-87-9
Record name 3-trityl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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